Z→E Photoisomerization Quantum Yield: DBOD vs. DBTD (Thiadiazepine Analogue)
Dibenzo[b,f][1,4,5]oxadiazepine (DBOD) exhibits a Z→E photoisomerization quantum yield of 19% at 300 K under computational simulation conditions [1]. In contrast, the sulfur-containing structural analogue dibenzo[b,f][1,4,5]thiadiazepine (DBTD) achieves a quantum yield of 0.516 (51.6%) at 298 K under 405 nm irradiation, as determined experimentally via potassium ferrioxalate actinometry [2]. This represents an approximately 2.7-fold difference in photoisomerization efficiency, rendering DBOD substantially less effective as a photoswitch for applications requiring high-yield Z→E conversion.
| Evidence Dimension | Z→E photoisomerization quantum yield (ΦZ→E) |
|---|---|
| Target Compound Data | 0.19 (19%) at 300 K |
| Comparator Or Baseline | Dibenzo[b,f][1,4,5]thiadiazepine (DBTD): ΦZ→E = 0.516 (51.6%) at 298 K |
| Quantified Difference | DBTD quantum yield is ~2.7× higher than DBOD (0.516 vs. 0.19) |
| Conditions | DBOD: nonadiabatic molecular dynamics (NAMD) simulation at 300 K; DBTD: experimental, 405 nm laser, 298 K, potassium ferrioxalate actinometer |
Why This Matters
A user requiring efficient photoswitching must select DBTD over DBOD; conversely, DBOD's suppressed photoisomerization may be advantageous in contexts where photochemical stability is desired.
- [1] Hua, H., Huo, J., Ma, J., Zhao, D., Yu, L., Jiang, C., & Li, F. (2026). Why dibenzo[b,f][1,4,5]oxadiazepine fails for molecular solar thermal energy storage: Mechanistic insights and a synergistic optimization strategy. Journal of Chemical Physics, 164(16), 164302. View Source
- [2] Zhang, L., et al. (2020). Direct ring-strain loading for visible-light accelerated bioorthogonal ligation via diarylsydnone-dibenzo[b,f][1,4,5]thiadiazepine photo-click reactions. Communications Chemistry, 3, 29. View Source
